3-Amino-2,2-dimethylpropanamide
Overview
Description
3-Amino-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the esterification, protection, and ammonolysis of hydroxymethyl trimethylacetic acid . Another method includes the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction in acidic conditions with iron powder . Additionally, cyanoacetic acid derivatives can be methylated, aminated, and reduced to obtain this compound .
Industrial Production Methods
For industrial production, the method involving cyanoacetic acid derivatives is preferred due to its cost-effectiveness, environmental friendliness, short reaction route, simple operation, high yield, and high purity of the product . This method is particularly suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Amidation: Reaction with acylating agents such as acid chlorides or anhydrides to form amides.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Amidation: Typically involves acylating agents like acid chlorides or anhydrides under basic conditions.
Reduction: Iron powder in acidic conditions is commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Amides: Formed through amidation reactions.
Amines: Resulting from the reduction of nitro groups.
Substituted Amines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanamide primarily involves its role as an intermediate in the synthesis of other compounds. In the case of Aliskiren, it acts on the renin-angiotensin system by inhibiting renin, which is a key enzyme in the regulation of blood pressure . This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-2-methylpropanamide
- 3-Amino-2,2-dimethylpropionic acid amide
- 3-Amino-2,2-dimethylpropionamide
Uniqueness
3-Amino-2,2-dimethylpropanamide is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of Aliskiren . Its ability to undergo various chemical reactions, such as amidation and reduction, makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJXVIXAPOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457149 | |
Record name | 3-amino-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324763-51-1 | |
Record name | 3-Amino-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324763-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 3-amino-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanamide, 3-amino-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with scaling up the synthesis of 3-Amino-2,2-dimethylpropanamide?
A1: One study [] highlighted the challenges in scaling up the synthesis of this compound, particularly during the dimethylation, ammonolysis, and hydrogenation steps. Optimizing these steps is crucial for efficient large-scale production.
Q2: How can ionic liquids be utilized in the separation and purification of this compound from its reactants?
A2: Research [] demonstrated the use of both hydrophobic and hydrophilic ionic liquids for separating this compound from its reaction mixture. Hydrophobic ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C2mim][NTf2]) allow separation based on hydrophobicity differences, while hydrophilic ionic liquids like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) enable separations by exploiting solubility changes in the presence of water.
Q3: Beyond Aliskiren, what other pharmaceutical applications might this compound have?
A3: Research suggests that this compound can be utilized in the synthesis pathway of other therapeutic agents besides Aliskiren, such as the anticancer agent cryptophycin [, ]. This highlights its potential versatility as a building block for various pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.